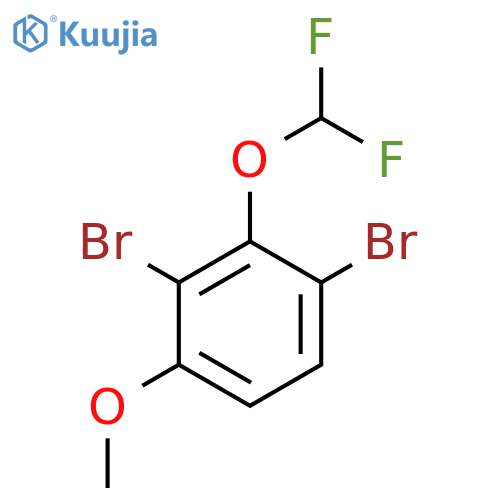

Cas no 1803781-12-5 (2,4-Dibromo-3-(difluoromethoxy)anisole)

2,4-Dibromo-3-(difluoromethoxy)anisole 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-3-(difluoromethoxy)anisole

-

- インチ: 1S/C8H6Br2F2O2/c1-13-5-3-2-4(9)7(6(5)10)14-8(11)12/h2-3,8H,1H3

- InChIKey: AQLXAEGUAHZHBK-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=C(C=1OC(F)F)Br)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 183

- トポロジー分子極性表面積: 18.5

- 疎水性パラメータ計算基準値(XlogP): 4.2

2,4-Dibromo-3-(difluoromethoxy)anisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015747-500mg |

2,4-Dibromo-3-(difluoromethoxy)anisole |

1803781-12-5 | 97% | 500mg |

831.30 USD | 2021-06-25 | |

| Alichem | A013015747-1g |

2,4-Dibromo-3-(difluoromethoxy)anisole |

1803781-12-5 | 97% | 1g |

1,475.10 USD | 2021-06-25 | |

| Alichem | A013015747-250mg |

2,4-Dibromo-3-(difluoromethoxy)anisole |

1803781-12-5 | 97% | 250mg |

475.20 USD | 2021-06-25 |

2,4-Dibromo-3-(difluoromethoxy)anisole 関連文献

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

4. Back matter

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

7. Book reviews

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

9. Book reviews

-

10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2,4-Dibromo-3-(difluoromethoxy)anisoleに関する追加情報

Comprehensive Guide to 2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5): Properties, Applications, and Market Insights

2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5) is a specialized brominated aromatic compound with unique chemical properties that make it valuable in advanced research and industrial applications. This compound belongs to the class of halogenated anisoles, which are widely studied for their role in pharmaceuticals, agrochemicals, and material science. The presence of both bromine and difluoromethoxy groups enhances its reactivity and selectivity, making it a sought-after intermediate in synthetic chemistry.

One of the key reasons researchers are interested in 2,4-Dibromo-3-(difluoromethoxy)anisole is its potential in drug discovery. The compound's structural features allow it to act as a building block for bioactive molecules, particularly in the development of antimicrobial agents and anti-inflammatory drugs. Recent studies have explored its utility in catalysis and polymer chemistry, where its halogenated framework contributes to improved material stability and performance.

From an industrial perspective, 2,4-Dibromo-3-(difluoromethoxy)anisole is gaining attention due to the growing demand for high-performance materials in electronics and coatings. Its ability to modify surface properties and enhance thermal resistance makes it a candidate for advanced polymeric applications. Additionally, the compound's role in green chemistry initiatives is being investigated, as researchers seek more sustainable synthetic routes for halogenated compounds.

The synthesis of 2,4-Dibromo-3-(difluoromethoxy)anisole typically involves electrophilic aromatic substitution reactions, where bromination and etherification steps are carefully controlled to achieve high yields and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, ensuring its suitability for further applications. Recent advancements in flow chemistry have also improved the scalability of its production, addressing the needs of industrial-scale manufacturing.

Market trends indicate a rising interest in 2,4-Dibromo-3-(difluoromethoxy)anisole, driven by its versatility and the expanding fine chemicals sector. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the demands of academic and industrial clients. As regulatory frameworks evolve, the focus on eco-friendly halogenation methods is expected to shape future developments in this field.

For researchers and industry professionals, understanding the structure-activity relationships of 2,4-Dibromo-3-(difluoromethoxy)anisole is crucial. Its electronic effects and steric hindrance play a significant role in determining its reactivity, making it a valuable tool in mechanistic studies. Collaborative efforts between academia and industry are likely to uncover new applications, further solidifying its position in the chemical innovation landscape.

In summary, 2,4-Dibromo-3-(difluoromethoxy)anisole (CAS No. 1803781-12-5) represents a compelling case study in the intersection of organic synthesis, material science, and applied chemistry. Its multifaceted applications and potential for future breakthroughs make it a compound worth watching in the coming years.

1803781-12-5 (2,4-Dibromo-3-(difluoromethoxy)anisole) 関連製品

- 15074-54-1(2-Chlorophenyl dichlorophosphate)

- 2359-09-3(5-tert-Butyl-isophthalic acid)

- 2222463-76-3(Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

- 1541992-04-4(1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-4-amine)

- 2171948-73-3(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-thiazol-5-yl}formamido)oxypropanoic acid)

- 70958-86-0(Amosulalol Hydrochloride)

- 9047-08-9(CARBOXYMETHYL SEPHADEX)

- 380333-81-3(3-(4,6-dimethylpyrimidin-2-yl)amino-1-{2-3-(prop-1-en-2-yl)phenylpropan-2-yl}urea)

- 52093-36-4(1-Hexen-3-ol, 4-methyl-)

- 17123-83-0(1-Morpholino-2-phenylethanone)